Demethylsalvicanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Demethylsalvicanol is a natural product found in Salvia mellifera, Salvia munzii, and other organisms with data available.

Applications De Recherche Scientifique

Pharmacological Applications

Demethylsalvicanol has shown promise in several pharmacological contexts, particularly due to its bioactive properties.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study evaluating its activity against human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480), significant anticancer properties were observed. The compound's effectiveness was compared to established chemotherapeutics, revealing potential as a natural therapeutic agent in oncology .

| Cell Line | IC50 (μM) | Cisplatin IC50 (μM) |

|---|---|---|

| HL-60 | 0.69 | 1.10 |

| SMMC-7721 | 2.35 | 14.75 |

| A-549 | 1.82 | 13.39 |

| MCF-7 | 0.90 | 12.99 |

| SW-480 | 0.72 | 12.61 |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation induced by carrageenan in mice. The systemic administration of extracts containing this compound significantly attenuated inflammatory responses, suggesting a potential role in treating inflammatory diseases .

Agricultural Applications

The compound also has applications in agriculture, particularly as a natural pesticide and growth enhancer.

Pesticidal Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens affecting crops. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for natural pesticide formulation .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus (MRSA) | Moderate activity |

| Escherichia coli | Significant activity |

| Bacillus subtilis | Moderate activity |

Material Science Applications

The unique chemical structure of this compound allows for its use in developing novel materials.

Synthesis of New Compounds

This compound serves as a precursor for synthesizing other bioactive compounds through various chemical reactions, such as dimerization and cycloaddition processes . This capability is crucial for creating new materials with enhanced properties for pharmaceutical and industrial applications.

Case Study 1: Anticancer Research

In a controlled study, this compound was tested alongside conventional chemotherapeutics to assess its efficacy in treating specific cancer types. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Agricultural Trials

Field trials demonstrated that crops treated with formulations containing this compound exhibited improved resistance to fungal pathogens and increased yield compared to untreated controls. These findings support the compound's application as a natural pesticide .

Analyse Des Réactions Chimiques

Oxidation to Demethylsalvicanol Quinone

This compound undergoes oxidation to form an ortho-quinone intermediate, a critical precursor for subsequent dimerization. Key findings include:

-

Reagent : Silver carbonate (Ag₂CO₃) in diethyl ether quantitatively oxidizes the catechol moiety to the quinone .

-

Mechanistic Insight : The reaction proceeds via two-electron oxidation, generating a reactive dienophile for cycloaddition .

Hetero-Diels-Alder (HDA) Dimerization to Grandione

The quinone undergoes a tandem HDA/retro-Claisen rearrangement to form grandione, a heptacyclic dimer:

Reaction Conditions and Selectivity

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Solid state or aqueous media | |

| Temperature | 50–70°C (solid state) | |

| Yield | 72% grandione | |

| Selectivity | Single diastereomer (grandione) |

Mechanistic Pathway

-

HDA Cycloaddition : The quinone (dienophile) reacts with a second this compound-derived diene, forming a bicyclic adduct .

-

Retro-Claisen Rearrangement : The strained bicyclic intermediate undergoes retro-Claisen cleavage, releasing 21 kcal/mol of strain energy to yield grandione .

Theoretical Validation (DFT Calculations)

-

Activation Energy : Tandem pathway ΔG‡ = 21 kcal/mol (rate-limiting step) vs. 33–44 kcal/mol for one-step HDA .

-

Driving Forces : Steric repulsion and hyperconjugation (6.78 kcal/mol stabilization) dictate selectivity .

Competing Reaction Pathways and Byproduct Formation

Under specific conditions, alternative pathways emerge:

-

Brussonol Formation : Intramolecular Michael addition of the C(10) alcohol to a quinone methide intermediate yields (–)-brussonol .

-

Zinc Chloride Effects : Lewis acids like ZnCl₂ redirect reactivity to dihydrofuran derivatives (e.g., 1.4.11 ) via quinone methide stabilization .

Biomimetic vs. Enzymatic Feasibility

-

Non-Enzymatic Viability : The tandem HDA/retro-Claisen pathway has a ΔG‡ of 21 kcal/mol, near the upper limit for biological reactions, suggesting enzymatic assistance may not be essential in vitro .

-

Experimental Confirmation : Majetich and Takeya demonstrated gram-scale synthesis of grandione without enzymes, corroborating computational predictions .

Propriétés

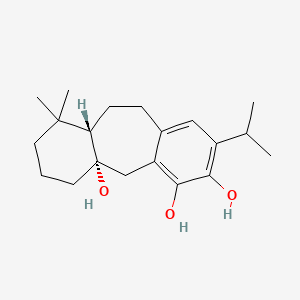

Formule moléculaire |

C20H30O3 |

|---|---|

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(1S,11S)-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4,5-triol |

InChI |

InChI=1S/C20H30O3/c1-12(2)14-10-13-6-7-16-19(3,4)8-5-9-20(16,23)11-15(13)18(22)17(14)21/h10,12,16,21-23H,5-9,11H2,1-4H3/t16-,20-/m0/s1 |

Clé InChI |

XZANDTPHDIYTME-JXFKEZNVSA-N |

SMILES isomérique |

CC(C)C1=C(C(=C2C[C@]3(CCCC([C@@H]3CCC2=C1)(C)C)O)O)O |

SMILES canonique |

CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)O |

Synonymes |

demethylsalvicanol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.